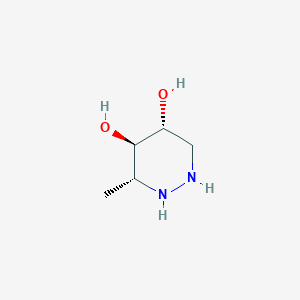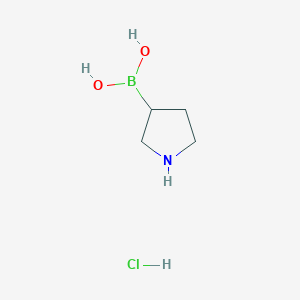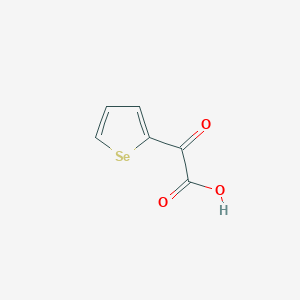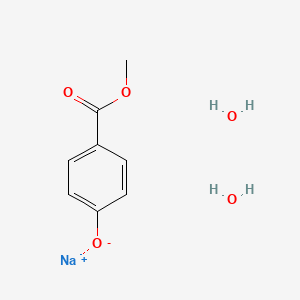![molecular formula C7H6ClN3O2S B13109169 4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)
4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position and a methylsulfonyl group at the 2-position of the pyrimidine ring imparts unique chemical properties to this compound. It is widely used in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy and other therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of ethyl cyanoacetate with 2-chloromethyl-1,3-dioxolane under the action of a catalyst and alkali to generate ethyl 2-cyano-3-(1,3-dioxolane) propionate. This intermediate undergoes a ring-closing reaction with formamidine acetate under alkaline conditions, followed by hydrochloric acid hydrolysis to yield 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine. The final step involves chlorination using a chlorinating reagent to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing by-products and waste. Techniques such as microwave-assisted synthesis and the use of green chemistry principles are employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It is involved in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Chlorinating Agents: For the chlorination step.
Catalysts and Alkali: For the α-alkylation and ring-closing reactions.
Solvents: Such as ethanol and tetrahydrofuran (THF) for dissolving reactants and intermediates.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-Chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory diseases.
Biological Research: The compound is used in studies involving cell signaling pathways and gene expression.
Pharmaceutical Industry: It is a key intermediate in the synthesis of various drugs, including ruxolitinib, tofacitinib, and baricitinib.
Materials Science: Its electronic properties make it suitable for developing organic semiconductors and ligands for catalysis.
Mechanism of Action
The mechanism of action of 4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine involves its role as a kinase inhibitor. It targets specific kinase enzymes, interfering with the JAK-STAT signaling pathway, which is involved in cell division, apoptosis, and immune responses. By inhibiting these enzymes, the compound can modulate gene expression and cellular functions, making it effective in treating cancer and inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methylsulfonyl group but shares the core structure.
2-Bromo-7H-pyrrolo[2,3-d]pyrimidine: Substituted with a bromine atom instead of chlorine.
2-Fluoro-7H-pyrrolo[2,3-d]pyrimidine: Substituted with a fluorine atom.
Uniqueness
The presence of both the chlorine atom and the methylsulfonyl group in 4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine imparts unique electronic and steric properties, enhancing its reactivity and specificity as a kinase inhibitor. This makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C7H6ClN3O2S |
|---|---|
Molecular Weight |
231.66 g/mol |
IUPAC Name |
4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN3O2S/c1-14(12,13)7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H,9,10,11) |
InChI Key |
PWNCOCRKZBARAV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(C=CN2)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)
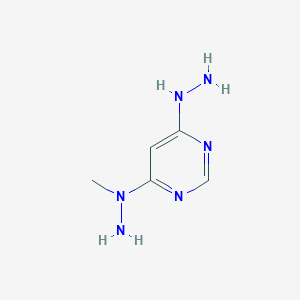


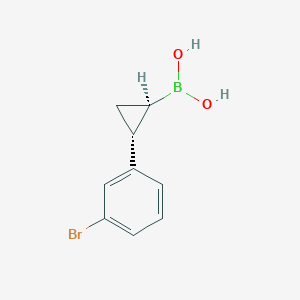

![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)
